2-(9,9-Dimethyl-9H-fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(9,9-Dimethyl-9H-fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural features, which include a fluorene moiety and a dioxaborolane ring. The presence of the boron atom in the dioxaborolane ring makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,9-Dimethyl-9H-fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 9,9-dimethyl-9H-fluorene with a boronic acid derivative. One common method is the reaction of 9,9-dimethyl-9H-fluorene-2-boronic acid with pinacol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(9,9-Dimethyl-9H-fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form boranes.
Substitution: The boron atom can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura reactions.
Scientific Research Applications
2-(9,9-Dimethyl-9H-fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(9,9-Dimethyl-9H-fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves the boron atom’s ability to form stable complexes with various organic molecules. This property is exploited in cross-coupling reactions, where the boron atom facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the stabilization of reaction intermediates.
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid: Similar structure but lacks the dioxaborolane ring.
9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester: Contains two boronic acid groups and is used in similar cross-coupling reactions.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Contains bromine atoms instead of boron, used in different types of reactions.
Uniqueness
The uniqueness of 2-(9,9-Dimethyl-9H-fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its combination of the fluorene moiety and the dioxaborolane ring, which provides distinct reactivity and stability. This makes it particularly valuable in cross-coupling reactions and the synthesis of complex organic molecules.
Properties
IUPAC Name |
2-(9,9-dimethylfluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BO2/c1-19(2)17-10-8-7-9-15(17)16-13-14(11-12-18(16)19)22-23-20(3,4)21(5,6)24-22/h7-13H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HISQGSPPFXDPLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(C4=CC=CC=C43)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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